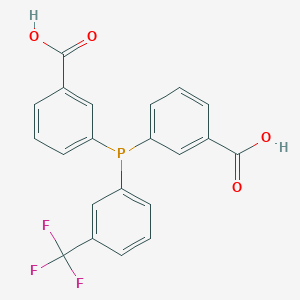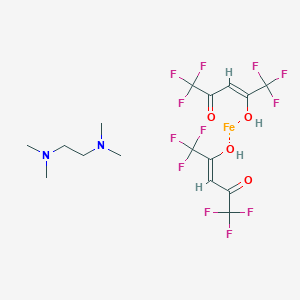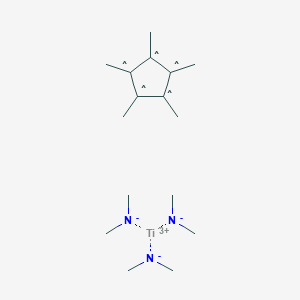
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine, also known as m-Miran2phos, is a type of organophosphorus compound that has a wide range of applications in scientific research. It is a white, crystalline powder that is stable in air and soluble in many organic solvents. m-Miran2phos has a purity of at least 97% and is widely used in a variety of laboratory experiments. This compound is known for its ability to catalyze a variety of reactions, and its unique properties make it an attractive reagent for many scientific applications.
Aplicaciones Científicas De Investigación
M-Miran2phos is widely used in scientific research due to its ability to catalyze a variety of reactions. It is used in the synthesis of organic molecules, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of organometallic compounds, such as transition metal complexes. Additionally, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos is used in the synthesis of polymers for the production of nanomaterials.
Mecanismo De Acción
M-Miran2phos acts as a Lewis acid, meaning it can accept electron pairs from other molecules. This allows it to act as a catalyst in a variety of reactions, such as Diels-Alder reactions, nucleophilic substitution reactions, and Wittig reactions. Additionally, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos can act as a ligand in organometallic complexes, binding to transition metals and stabilizing them.
Biochemical and Physiological Effects
Due to its wide range of applications in scientific research, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos has not been studied in terms of its biochemical and physiological effects. As such, there is currently no data available on the effects of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos in lab experiments is its ability to catalyze a variety of reactions. This makes it an attractive reagent for many scientific applications. Additionally, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos is stable in air and soluble in many organic solvents, making it easy to use in laboratory experiments.
However, there are some limitations to using Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos in lab experiments. As it is an organophosphorus compound, it can be toxic if inhaled or ingested. Additionally, it can be corrosive and can cause skin and eye irritation. As such, it must be handled with caution and protective equipment must be worn when handling it.
Direcciones Futuras
In the future, more research should be conducted on the biochemical and physiological effects of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos. Additionally, further research should be conducted on its potential applications in the synthesis of organic molecules and organometallic compounds. Furthermore, research should be conducted on the potential toxicity of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos and ways to reduce its toxicity. Finally, further research should be conducted on the potential of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos to catalyze reactions in novel and innovative ways.
Métodos De Síntesis
M-Miran2phos can be synthesized from the reaction of 3-carboxyphenyltrifluoromethylphosphine and dimethylformamide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at temperatures of up to 120°C and the product is purified by recrystallization.
Propiedades
IUPAC Name |
3-[(3-carboxyphenyl)-[3-(trifluoromethyl)phenyl]phosphanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3O4P/c22-21(23,24)15-6-3-9-18(12-15)29(16-7-1-4-13(10-16)19(25)26)17-8-2-5-14(11-17)20(27)28/h1-12H,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOUANGEPPDUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(=O)O)C3=CC=CC(=C3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)


![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)
![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)